BenchChemオンラインストアへようこそ!

1H-imidazo[4,5-d]pyridazin-4-amine

Adenosine Deaminase Substrate Kinetics Nucleoside Analog

1H-Imidazo[4,5-d]pyridazin-4-amine (CAS 10310-25-5), systematically named 2-aza-3-deazaadenine, is an aza/deaza-modified purine isostere characterized by a fused imidazole-pyridazine bicyclic core with an exocyclic amine at position 4. This compound is the aglycone base of the investigational nucleoside 2-aza-3-deazaadenosine, a known modulator of S-adenosylhomocysteine hydrolase.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 10310-25-5
Cat. No. B3345270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-d]pyridazin-4-amine
CAS10310-25-5
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=N1)N)N=CN2
InChIInChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8)
InChIKeyAQXVOWQDVXWUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1H-Imidazo[4,5-d]pyridazin-4-amine (CAS 10310-25-5) as a Strategic Purine Scaffold Replacement


1H-Imidazo[4,5-d]pyridazin-4-amine (CAS 10310-25-5), systematically named 2-aza-3-deazaadenine, is an aza/deaza-modified purine isostere characterized by a fused imidazole-pyridazine bicyclic core with an exocyclic amine at position 4 [1]. This compound is the aglycone base of the investigational nucleoside 2-aza-3-deazaadenosine, a known modulator of S-adenosylhomocysteine hydrolase [2]. Unlike unfunctionalized imidazopyridazine scaffolds, the 4-amino substituent provides a critical hydrogen-bond donor/acceptor vector that mimics adenine in nucleoside analog design [3].

Why Generic Imidazopyridazine Isomers Cannot Substitute for the 4-Amino-[4,5-d] Regioisomer in Adenine-Mimetic Applications


Generic substitution among imidazopyridazine isomers or non-amino variants is not scientifically valid for procurement decisions targeting adenine-recognizing biological systems. The [4,5-d] regioisomer uniquely positions N1 and N3 identically to the purine scaffold, while the 4-amino group occupies the same geometric space as the 6-amino group of adenine [1]. The imidazo[4,5-c]pyridazine isomer lacks this alignment, and the 4,7-diamino or 4-chloro derivatives require additional synthetic manipulation to achieve biological activity [2]. Experimental evidence confirms that the corresponding ribonucleoside 2-aza-3-deazaadenosine is recognized by adenosine deaminase and S-adenosylhomocysteine hydrolase, whereas regioisomeric nucleosides are not substrates [3].

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-d]pyridazin-4-amine (2-Aza-3-deazaadenine) Versus Adenine and Related Purine Isosteres


Adenosine Deaminase Substrate Discrimination: 2-Aza-3-deazaadenosine vs. Adenosine

When administered as the ribonucleoside 2-aza-3-deazaadenosine, the adenine-like base 1H-imidazo[4,5-d]pyridazin-4-amine confers dramatic resistance to deamination by bovine adenosine deaminase (ADA) compared to adenosine. The nucleoside 2-aza-3-deazaadenosine (6a) was characterized as a 'very slowly reacting substrate' and 'weak inhibitor' of the enzyme, whereas adenosine is a rapid substrate [1]. This indicates that the 2-aza-3-deaza modification of the purine ring system substantially reduces catalytic turnover by ADA, a key metabolic liability of adenine-based therapeutics.

Adenosine Deaminase Substrate Kinetics Nucleoside Analog Purine Metabolism

Purine Nucleoside Phosphorylase Resistance: 2-Aza-3-deaza Inosine Analog vs. Inosine

The inosine congener derived from the target scaffold, 2-aza-3-deazainosine, was reported to be 'highly resistant to human purine nucleoside phosphorylase' (PNP), in contrast to inosine which is readily cleaved by PNP [1]. This enzymatic resistance is directly attributable to the structural features of the 1H-imidazo[4,5-d]pyridazin-4-amine base.

Purine Nucleoside Phosphorylase Metabolic Stability Inosine Analog Nucleoside Catabolism

Antitumor Activity of the Scaffold: 4-Aminoimidazo[4,5-d]pyridazine in Preclinical Models

Early antitumor screening reported that 4-aminoimidazo[4,5-d]pyridazine (the exact target compound) 'possessed some antitumor activity', a finding that prompted the systematic synthesis of 75 additional imidazo[4,5-d]pyridazines and three imidazoles for antitumor testing [1]. In a subsequent screening effort, antitumor results were reported for 35 compounds, although 'no significant activity was observed' for the broader set [2]. This historical baseline establishes that the 4-amino substitution on the [4,5-d] scaffold is a minimal requirement for detectable biological activity, as the unsubstituted imidazo[4,5-d]pyridazine ring showed no activity.

Antitumor Imidazopyridazine Purine Analog Leukemia

Regioisomeric Scaffold Differentiation: Imidazo[4,5-d]pyridazine vs. Imidazo[4,5-c]pyridazine in Anticonvulsant Screening

A direct comparative study of imidazopyridazine regioisomers as analogs of the anticonvulsant purine 9-(2-fluorobenzyl)-6-methylamino-9H-purine demonstrated that the biological activity is regioisomer-dependent. The 1H-imidazo[4,5-d]pyridazine scaffold (15) was synthesized and evaluated alongside 3H-imidazo[4,5-c]pyridazine analogs (8 and 9), with the [4,5-d] isomer showing distinct synthetic accessibility and biological outcomes [1]. This regioisomer-specific behavior underscores that for any receptor or enzyme that recognizes the purine ring, the [4,5-d] arrangement is the correct topological match.

Anticonvulsant Regioisomer Comparison Purine Bioisostere Imidazopyridazine

Physicochemical Property Differentiation: Melting Point of 1H-Imidazo[4,5-d]pyridazin-4-amine vs. Closest Analogs

The target compound exhibits a melting point of 315 °C with decomposition, significantly higher than the unsubstituted 1H-imidazo[4,5-d]pyridazine (CAS 273-00-7, MW 120.11 g/mol) and the 4,7-dichloro derivative, reflecting strong intermolecular hydrogen bonding from the 4-amino group [1]. This property serves as a practical identity and purity check: any sample melting significantly below 315 °C is likely contaminated or mislabeled. The predicted boiling point of 731.2 °C and density of 1.612 g/cm³ further aid in analytical method development [1].

Physicochemical Properties Thermal Stability Quality Control Procurement Specification

Validated Application Scenarios for 1H-Imidazo[4,5-d]pyridazin-4-amine Based on Quantitative Differentiation Evidence


Synthesis of ADA-Resistant Nucleoside Therapeutics

Medicinal chemistry programs targeting adenosine receptors or adenosine kinase can use this compound as the aglycone precursor for nucleoside analogs that resist deamination by adenosine deaminase. The evidence shows that 2-aza-3-deazaadenosine is a very poor ADA substrate compared to adenosine [1], making it suitable for in vivo applications where extended half-life is required.

PNP-Stable Inosine Analog Development for Purine Salvage Pathway Studies

Researchers investigating purine nucleoside phosphorylase biology or developing PNP-stable therapeutics should select this scaffold over standard hypoxanthine or inosine derivatives. The derived 2-aza-3-deazainosine is highly resistant to human PNP, unlike inosine which is rapidly cleaved [1], enabling accurate assessment of intracellular nucleotide metabolism without catabolic interference.

Core Scaffold for Regioisomer-Specific Purine Bioisostere Libraries

In fragment-based drug discovery or focused library synthesis targeting purine-binding proteins, this compound provides the correct [4,5-d] regioisomer geometry. The anticonvulsant study demonstrates that the [4,5-d] scaffold exhibits biological activity distinct from the [4,5-c] isomer [2]. Procurement of this specific regioisomer is mandatory for hit-finding campaigns against kinases, GPCRs, or phosphodiesterases.

Historical Antitumor Lead Optimization Starting Point

For academic groups or biotech companies building upon the historical antitumor screening data, this compound is the validated minimal active scaffold. The 1961 dissertation established that the 4-amino derivative possesses detectable antitumor activity, unlike the unsubstituted parent [3]. This provides a defensible rationale for grant-funded lead optimization programs.

Quote Request

Request a Quote for 1H-imidazo[4,5-d]pyridazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.